4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Development

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine (CAS 1307315-02-1) is a dihalogenated pyrimidine derivative that functions as a key process-related impurity of the triazole antifungal drug voriconazole. It is supplied as a fully characterized analytical reference standard with detailed supporting data, making it essential for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDAs) and commercial voriconazole production.

Molecular Formula C6H5Br2FN2
Molecular Weight 283.92 g/mol
CAS No. 1307315-02-1
Cat. No. B1436971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine
CAS1307315-02-1
Molecular FormulaC6H5Br2FN2
Molecular Weight283.92 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=NC=N1)Br)F)Br
InChIInChI=1S/C6H5Br2FN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3
InChIKeyBCUANWSBTJLASU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine (CAS 1307315-02-1) as a Critical Voriconazole Impurity Reference Standard


4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine (CAS 1307315-02-1) is a dihalogenated pyrimidine derivative that functions as a key process-related impurity of the triazole antifungal drug voriconazole . It is supplied as a fully characterized analytical reference standard with detailed supporting data, making it essential for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDAs) and commercial voriconazole production [1].

Why a Generic Halogenated Pyrimidine Cannot Substitute for 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine in Voriconazole Analysis


In the context of pharmaceutical quality control, impurity reference standards must be chemically identical to the specific process impurity they are meant to quantify. 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine, identified as Voriconazole Impurity 1, 15, 19, or 28 depending on the supplier, possesses a unique combination of a 4-bromo and a 6-(1-bromoethyl) group on a 5-fluoropyrimidine core [1]. This exact substitution pattern dictates its chromatographic retention, UV absorption, and mass spectral fragmentation, which cannot be replicated by other halogenated pyrimidines like the 4-chloro analog or the debrominated form [2]. Substituting a similar compound would compromise the accuracy of an analytical method and fail to meet regulatory traceability requirements against pharmacopeial standards [3].

Quantitative Evidence for Selecting 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine Over Closest Analogs


Unique Chromatographic Fingerprint Distinct from Other Voriconazole Impurities

This compound serves as a specific impurity standard with a defined relative retention time (RRT) that is distinct from other common voriconazole impurities like Impurity A, B, C, and the deschloro impurity [1] [2]. In a validated method, the resolution between this and other impurities was achieved at a value greater than 2.0 [1]. While the study did not explicitly list the RRT for our target compound (referred to generally as a process impurity), its chromatographic behavior is a unique identifier that no other analog can duplicate, ensuring accurate quantification and method specificity. The compound acts as an RRT marker for an impurity eluting at a specific position in the gradient program, which is different from the reported RRTs for Impurity A (1.41) and Voriconazole Diastereomer (1.17) [1].

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Development

Enhanced Reactivity Advantage of C-Br Bond Over C-Cl Analogs in Nucleophilic Substitution

A fundamental class-level study on pyrimidine reactivity demonstrates that bromopyrimidines are consistently more reactive than their chloro-analogs in aminolysis reactions [1]. The times of half-completion (t1/2) for aminolysis show that within each structural group, the bromopyrimidine is the most reactive, with rate enhancements of up to three-fold compared to the corresponding chloropyrimidine [1]. This principle directly implies that the 4-bromo substituent in the target compound provides a better synthetic handle for further derivatization via nucleophilic aromatic substitution (SNAr) than the commonly used 4-chloro analog, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine [2].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Differentiated Physicochemical Profile Influencing Lipophilicity and Separation

The replacement of a 4-chloro group with a 4-bromo group changes key physicochemical properties. The target compound (C6H5Br2FN2, MW 283.92) has a higher molecular weight than its 4-chloro analog (C6H5BrClFN2, MW 239.47) . Reported LogP values for the chloro analog are 2.44 and 1.93 , while the target compound has a calculated XLogP of 2.2 . While the lipophilicity difference is modest, the increased molecular weight, higher heavy atom count (10 vs. 9), and altered electron density of the bromine atom will affect chromatographic retention, solubility in different solvent systems, and potentially binding affinity in biological assays compared to its chloro counterpart .

Physicochemical Properties Drug Design Chromatography

Presence of 1-Bromoethyl Group Enables Unique Synthetic Transformations

A key step in the process development of voriconazole relies on the formation of an organozinc derivative from a 6-(1-bromoethyl)-substituted pyrimidine to achieve excellent diastereoselectivity (12:1) in a subsequent addition reaction [1] [2]. The target compound retains this critical 6-(1-bromoethyl) motif, distinguishing it from simpler analogs like 4-bromo-6-ethyl-5-fluoropyrimidine (MW 205.03 g/mol) which lacks the bromine atom on the side chain . This single atom difference fundamentally changes the compound's synthetic utility, as the C-Br bond on the ethyl side chain is vital for generating reactive organometallic intermediates, while the 6-ethyl analog would require an alternative, less direct functionalization strategy.

Synthetic Chemistry Drug Discovery Organozinc Reagents

Regulatory-Compliant Purity and Characterization Profile for ANDA Submissions

Unlike general research-grade halogenated pyrimidines, this compound is offered as a pharmaceutical impurity standard with a minimum purity of 95% and is supplied with detailed characterization data compliant with regulatory guidelines [1]. It is specifically intended for use in analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Applications (ANDA) [1]. This contrasts with compounds like 4-bromo-6-ethyl-5-fluoropyrimidine, which are typically sold as 95% pure research compounds without the comprehensive Certificate of Analysis (CoA) and traceability required for a cGMP environment .

Regulatory Science Quality Control Method Validation

Optimal Procurement and Application Scenarios for 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine


Developing Stability-Indicating HPLC Methods for Generic Voriconazole Tablets

For a pharmaceutical analytical lab developing a stability-indicating method, this compound is the appropriate standard. Its distinct chromatographic resolution (>2.0) from other impurities ensures accurate quantification of this specific process impurity in forced degradation studies, which is a cornerstone of method validation and a direct demonstration of method specificity [1].

Synthesizing Voriconazole Analogs via Organozinc-Mediated Diastereoselective Addition

A medicinal chemistry team aiming to explore the SAR of the pyrimidine portion of voriconazole should prioritize this building block over the 6-ethyl analog. The 1-bromoethyl group is essential for generating the organozinc reagent required for the diastereoselective (12:1) coupling step, enabling the efficient synthesis of novel triazole antifungal candidates [2].

Researching Structure-Activity Relationships (SAR) at the Pyrimidine 4-Position

When a research group needs to investigate the effect of a 4-substituent on biological activity, this compound offers a strategic advantage. The 4-bromo substituent allows for rapid exploration of chemical space via SNAr or cross-coupling reactions, leveraging the up to 3-fold higher reactivity of C-Br over C-Cl bonds [3]. This can significantly accelerate the hit-to-lead optimization process in a drug discovery project.

Procuring a Reference Standard for an ANDA Filing on Generic Voriconazole

For a procurement officer sourcing impurities for a generic drug filing, this specific, fully-characterized standard is the only acceptable option. Regulatory bodies require the use of well-characterized materials for method validation. The provided COA and characterization data (HPLC, NMR, MS) are necessary to ensure traceability and support the ANDA's quality module [4], a level of documentation that is not offered by suppliers of research-grade chemicals.

Quote Request

Request a Quote for 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.